4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid
Overview
Description
4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is the Peroxisomal import matrix (PEX) proteins . These proteins play a crucial role in the import of proteins into the peroxisome, a key organelle involved in various metabolic pathways .
Mode of Action
This compound interacts with the PEX5-PEX14 protein-protein interface . This interaction disrupts the essential cellular processes in trypanosomes, leading to cell death .
Biochemical Pathways
The disruption of the PEX5-PEX14 protein-protein interface affects the protein import into the glycosomes . Glycosomes are specialized peroxisomes found in trypanosomes that carry out several essential metabolic functions. Disruption of protein import into these organelles can have significant downstream effects on the metabolic pathways within the cell .
Pharmacokinetics
The compound has been taken forward to a first round of hit-to-lead optimization, which indicates ongoing efforts to improve its adme (absorption, distribution, metabolism, and excretion) properties . These properties will have a significant impact on the bioavailability of the compound.
Result of Action
The result of the action of this compound is the disruption of essential cellular processes in trypanosomes, leading to cell death . This makes it a potential candidate for the treatment of diseases caused by trypanosomes.
Biochemical Analysis
Biochemical Properties
4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell cycle regulation and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in the production of energy and other metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on cellular metabolism.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes .
Biological Activity
4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is a compound belonging to the oxazepine class, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available research findings.
- Molecular Formula : C₉H₉NO₂
- Molecular Weight : 163.173 g/mol
- Density : 1.186 g/cm³
- Melting Point : 115-116 °C
- Boiling Point : 404.7 °C at 760 mmHg
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological effects and mechanisms of action.
Antitumor Activity
Research indicates that compounds similar to 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine derivatives exhibit significant antitumor properties. For instance:
- A study highlighted the effectiveness of oxazepine derivatives in inhibiting tumor cell growth through apoptosis induction in various cancer cell lines .
- The structure-activity relationship (SAR) analysis suggests that modifications in the oxazepine ring can enhance cytotoxicity against specific cancer types .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound:
- Research has shown that oxazepine derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects against neurodegenerative diseases .
- In vitro studies demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of several oxazepine derivatives, including this compound. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC₅₀ Values :
- MCF-7: 12 µM
- HeLa: 15 µM
The compound exhibited a dose-dependent inhibition of cell proliferation with significant apoptotic activity confirmed through flow cytometry analysis.
Case Study 2: Neuroprotective Mechanism
In another investigation focused on neuroprotection:
- Model Used : SH-SY5Y human neuroblastoma cells exposed to oxidative stress.
- Findings : Treatment with the compound resulted in a reduction of reactive oxygen species (ROS) levels and enhanced cell viability by approximately 40% compared to untreated controls.
These results suggest that the compound may exert neuroprotective effects through antioxidant mechanisms.
Comparative Analysis Table
Properties
IUPAC Name |
4-cyclopropyl-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(16)9-1-4-12-10(7-9)8-14(5-6-17-12)11-2-3-11/h1,4,7,11H,2-3,5-6,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWFHBDIYXIWQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCOC3=C(C2)C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.